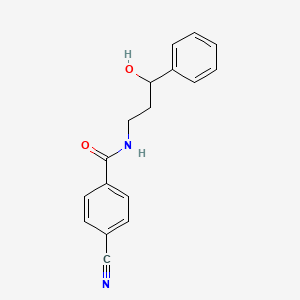
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide frameworks in drug chemistry . Another study reported the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions, demonstrating the adaptability of the benzamide core in creating compounds with varied properties, such as colorimetric sensing of fluoride anions . Additionally, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was achieved and characterized using various spectroscopic methods, further showcasing the synthetic accessibility of complex benzamide structures .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray crystallography, which provides detailed insights into the solid-state properties of these compounds . Spectroscopic methods like IR, NMR, and UV-Vis, along with computational tools such as DFT calculations, have been employed to analyze and compare the molecular structures of synthesized benzamides, confirming the accuracy of the synthesized structures with experimental data .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, as evidenced by the unexpected formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide, which involved a sulfonate-assisted rearrangement and trimerization of benzoyl isocyanide . This highlights the reactivity of the benzamide moiety and its potential to form diverse structures under different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anion, indicating the compound's utility in colorimetric sensing applications . The electronic properties, such as excitation energies and oscillator strengths, have been computed using TDDFT-B3LYP methodology, providing insights into the photophysical properties of these compounds . Additionally, the antimicrobial activities of benzamide derivatives have been evaluated, with some compounds showing broad-spectrum activity against various microorganisms, suggesting their potential as antimicrobial agents .
Aplicaciones Científicas De Investigación
Catalysis and Materials Science
The use of palladium nanoparticles on mesoporous graphitic carbon nitride has been shown to promote the selective formation of cyclohexanone from phenol, highlighting potential catalytic applications for related compounds in the chemical industry (Wang et al., 2011). This suggests that similar systems involving cyano and benzamide functionalities could be explored for catalytic applications, especially in selective hydrogenation reactions.
Research into the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors has shown that such compounds can effectively protect metals in corrosive environments (Abu-Rayyan et al., 2022). This indicates potential applications for 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide in materials science, particularly in the development of new corrosion inhibitors.
Medicinal Chemistry and Drug Discovery
The development of benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) for cancer therapy highlights the relevance of benzamide derivatives in medicinal chemistry (White et al., 2000). Given the structural similarity, 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide could potentially be investigated for its activity against similar targets.
The study of photoregulated release and uptake of pharmaceuticals in aqueous media using molecularly imprinted hydrogels points to the potential of benzamide derivatives in the development of smart drug delivery systems (Gong et al., 2008). This suggests that 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide could be explored for its utility in photoregulated drug delivery applications.
Environmental Applications
- Studies on heterojunction photocatalysts for water decontamination have shown that certain compounds can induce oxidation processes under visible light, pointing to potential environmental applications (Bessekhouad et al., 2005). This indicates that derivatives of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide might be useful in the development of new photocatalytic materials for environmental cleanup.
Safety And Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propiedades
IUPAC Name |
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNEYAVXRUKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)



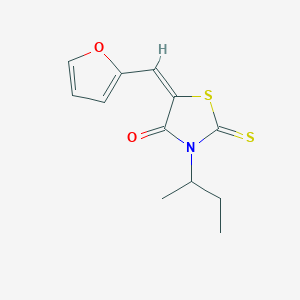

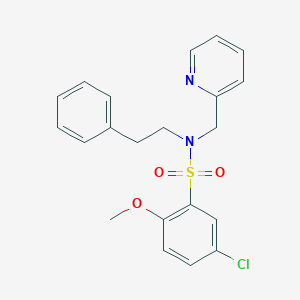
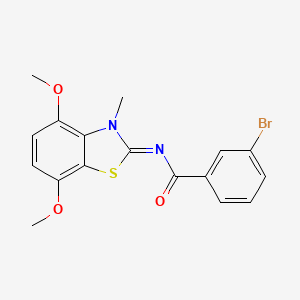
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)
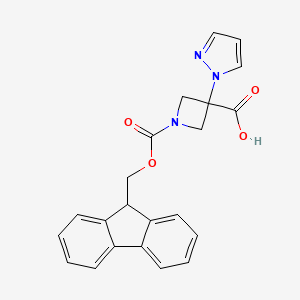
![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)
![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)
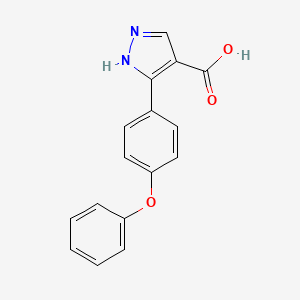
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)